molecular formula C19H24FN5O3S B2945935 4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 1219906-96-3

4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B2945935
CAS No.: 1219906-96-3
M. Wt: 421.49
InChI Key: XJXHVMKOEGQPNW-UHFFFAOYSA-N
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Description

4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a useful research compound. Its molecular formula is C19H24FN5O3S and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications

Glucan Synthase Inhibitors

One area of research has involved the synthesis and structure-activity relationship study of pyridazinone derivatives, which includes compounds structurally related to "4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine". These compounds have been identified as β-1,3-glucan synthase inhibitors, showing significant efficacy in vivo against Candida glabrata infection (Ting et al., 2011). Another study in this domain outlined the synthesis and antinociceptive activity of 6-substituted-3-pyridazinone derivatives, highlighting the potential of these compounds in pain management (Gokçe et al., 2001).

Antibacterial Activity

Research into tetracyclic quinolone antibacterials has demonstrated the antibacterial efficacy of compounds with structural similarities to "this compound". These studies found potent activity against both Gram-positive and Gram-negative bacteria, offering a potential path for treating various bacterial infections (Taguchi et al., 1992).

Antioxidant Properties

Investigations into the antioxidant properties of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment have revealed promising results. These compounds, including those with structural features akin to the molecule of interest, have been found effective in scavenging radical cations and reducing ferric ions, suggesting their utility as antioxidants in pharmaceutical applications (Malík et al., 2017).

Antimycobacterial Activity

Synthesized fluorinated benzothiazolo imidazole compounds have shown antimycobacterial activity, indicating the potential of structurally related compounds in treating mycobacterial infections. Such research underlines the broader applicability of fluorinated compounds in antimicrobial therapies (Sathe et al., 2011).

Properties

IUPAC Name

4-[6-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O3S/c1-15-2-3-16(20)14-17(15)29(26,27)25-8-6-23(7-9-25)18-4-5-19(22-21-18)24-10-12-28-13-11-24/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXHVMKOEGQPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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